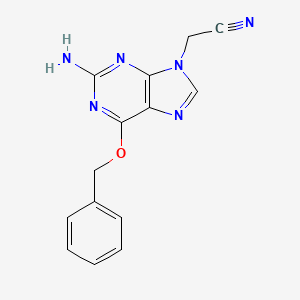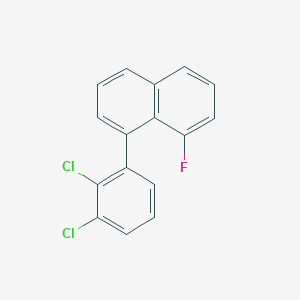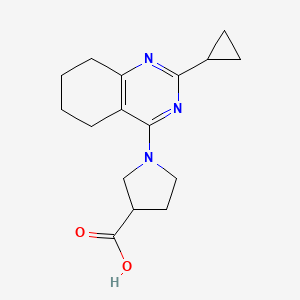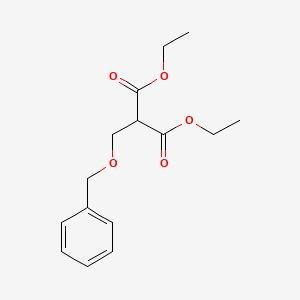
Diethyl 2-((benzyloxy)methyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((benzyloxy)methyl)malonate is an organic compound with the molecular formula C15H20O5. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a benzyloxy group and two ethyl ester groups. This compound is used in various chemical syntheses due to its reactivity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-((benzyloxy)methyl)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating the compound to high temperatures, often in the presence of a catalyst.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Applications De Recherche Scientifique
Diethyl 2-((benzyloxy)methyl)malonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As an intermediate in the synthesis of drugs and bioactive molecules.
Industry: In the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of diethyl 2-((benzyloxy)methyl)malonate involves its reactivity at the methylene group, which is activated by the adjacent ester groups. This activation allows for various nucleophilic substitutions and other reactions. The compound can also act as a precursor to more complex molecules through decarboxylation and other transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzyloxy group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Benzyl malonate: Contains a benzyl group directly attached to the malonate structure.
Uniqueness
Diethyl 2-((benzyloxy)methyl)malonate is unique due to the presence of the benzyloxy group, which provides additional reactivity and allows for the synthesis of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
diethyl 2-(phenylmethoxymethyl)propanedioate |
InChI |
InChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clé InChI |
XLEFHAFBKIOCSH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


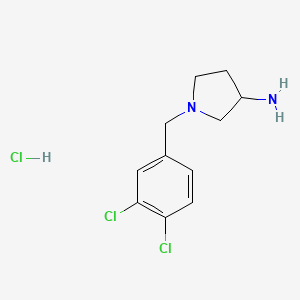
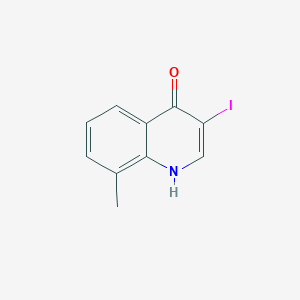
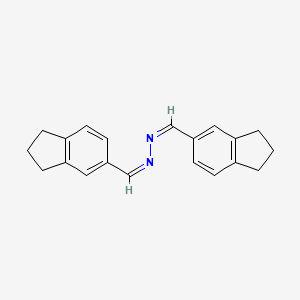
![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)
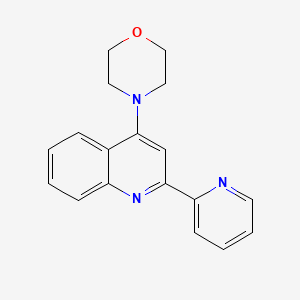

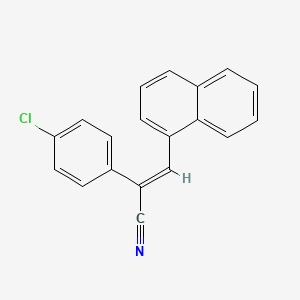
![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)


